molecular formula C10H13FN2O B1388652 (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol CAS No. 1228666-40-7

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Cat. No. B1388652
CAS RN: 1228666-40-7
M. Wt: 196.22 g/mol
InChI Key: CIKOLVHCNTXPCL-UHFFFAOYSA-N
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Description

“(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol” is a unique chemical provided by Sigma-Aldrich to early discovery researchers . It has an empirical formula of C10H13FN2O and a molecular weight of 196.22 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string “OCC1CCN(C1)c2cccc(F)n2” and the InChI string "1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2" .


Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Fluorine Chemistry Research

As a fluorinated compound, it is of interest in fundamental research into the chemistry of fluorine. Studies on its reactivity and interactions can provide insights into the behavior of fluorinated compounds, which is valuable for multiple scientific disciplines.

Each of these applications leverages the unique chemical properties of (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol, demonstrating its versatility and importance in scientific research. The compound’s ability to influence the activity and properties of other molecules makes it a valuable tool in the advancement of various fields of study .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It’s also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

[1-(6-fluoropyridin-2-yl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-9-2-1-3-10(12-9)13-5-4-8(6-13)7-14/h1-3,8,14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKOLVHCNTXPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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